molecular formula C15H19F3N2O3 B125752 5-hydroxyflecainide CAS No. 83526-33-4

5-hydroxyflecainide

Cat. No. B125752
Key on ui cas rn: 83526-33-4
M. Wt: 332.32 g/mol
InChI Key: FVJPPEWHZCSTAC-UHFFFAOYSA-N
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Patent
US04452983

Procedure details

The crude product from Example 6 is mixed with 0.3 g of platinum oxide in 250 ml of glacial acetic acid. The mixture is reduced with hydrogen gas in a Parr apparatus. The catalyst is removed by filtration and the filtrate is evaporated to provide a solid residue. This product, 5-hydroxy-N-(2-piperidylmethyl)-2-(2,2,2-trifluoroethoxy)benzamide acetate, is dissolved in water and the aqueous solution is basified with sodium bicarbonate solution. The water solution is then extracted with a large volume of dichloromethane and the dichloromethane extracts are dried over magnesium sulfate. The magnesium sulfate is removed by filtration and the solvent is evaporated to provide a solid product. The product is recrystallized from toluene, treated with charcoal, filtered and rinsed with a toluene-hexane mixture. Another recrystallization from a 1:1 mixture of toluene and hexane provides tan needles of 5-hydroxy-2-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)benzamide, m.p. 134°-137° C.
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0.3 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
5-hydroxy-N-(2-piperidylmethyl)-2-(2,2,2-trifluoroethoxy)benzamide acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H][H].C(O)(=O)C.[OH:7][C:8]1[CH:9]=[CH:10][C:11]([O:24][CH2:25][C:26]([F:29])([F:28])[F:27])=[C:12]([CH:23]=1)[C:13]([NH:15][CH2:16][CH:17]1[CH2:22][CH2:21][CH2:20][CH2:19][NH:18]1)=[O:14].C(=O)(O)[O-].[Na+]>C(O)(=O)C.O.[Pt]=O>[OH:7][C:8]1[CH:9]=[CH:10][C:11]([O:24][CH2:25][C:26]([F:29])([F:27])[F:28])=[C:12]([CH:23]=1)[C:13]([NH:15][CH2:16][CH:17]1[CH2:22][CH2:21][CH2:20][CH2:19][NH:18]1)=[O:14] |f:1.2,3.4|

Inputs

Step One
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
0.3 g
Type
catalyst
Smiles
[Pt]=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
5-hydroxy-N-(2-piperidylmethyl)-2-(2,2,2-trifluoroethoxy)benzamide acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O.OC=1C=CC(=C(C(=O)NCC2NCCCC2)C1)OCC(F)(F)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst is removed by filtration
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated
CUSTOM
Type
CUSTOM
Details
to provide a solid residue
EXTRACTION
Type
EXTRACTION
Details
The water solution is then extracted with a large volume of dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the dichloromethane extracts are dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The magnesium sulfate is removed by filtration
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated
CUSTOM
Type
CUSTOM
Details
to provide a solid product
CUSTOM
Type
CUSTOM
Details
The product is recrystallized from toluene
ADDITION
Type
ADDITION
Details
treated with charcoal
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
rinsed with a toluene-hexane mixture
CUSTOM
Type
CUSTOM
Details
Another recrystallization
ADDITION
Type
ADDITION
Details
from a 1:1 mixture of toluene and hexane

Outcomes

Product
Name
Type
product
Smiles
OC=1C=CC(=C(C(=O)NCC2NCCCC2)C1)OCC(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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